molecular formula C9H11FO2 B14774333 1-Ethoxy-2-fluoro-4-methoxybenzene

1-Ethoxy-2-fluoro-4-methoxybenzene

Cat. No.: B14774333
M. Wt: 170.18 g/mol
InChI Key: SWZMBKOQNBEUHG-UHFFFAOYSA-N
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Description

1-Ethoxy-2-fluoro-4-methoxybenzene is a substituted aromatic compound featuring an ethoxy group (-OCH₂CH₃) at position 1, a fluorine atom (-F) at position 2, and a methoxy group (-OCH₃) at position 4. The electron-donating ethoxy and methoxy groups, combined with the electron-withdrawing fluorine atom, create a unique electronic profile that may influence reactivity in electrophilic substitution or coupling reactions .

Properties

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

1-ethoxy-2-fluoro-4-methoxybenzene

InChI

InChI=1S/C9H11FO2/c1-3-12-9-5-4-7(11-2)6-8(9)10/h4-6H,3H2,1-2H3

InChI Key

SWZMBKOQNBEUHG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-2-fluoro-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethoxylation of 2-fluoro-4-methoxybenzene using ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-fluoro-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the ethoxy, fluoro, or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Ethoxy-2-fluoro-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethoxy-2-fluoro-4-methoxybenzene involves its interaction with specific molecular targets. The ethoxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the fluoro group can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) CAS Number Key Properties/Applications Reference
1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene Ethyl (1), F (2), OCH₃ (4), NO₂ (5) 1089282-52-9 Nitro group enhances electrophilicity; potential intermediate in explosives or dyes .
4-Bromo-1-fluoro-2-methoxybenzene Br (4), F (1), OCH₃ (2) 2357-52-0 Bromine increases molecular weight and polarizability; used in Suzuki-Miyaura cross-coupling .
4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene OCH₂CH₃ (4), F (2), OCH₂Ph (1) 1196486-65-3 Bulky phenylmethoxy group increases steric hindrance; likely a synthetic intermediate for pharmaceuticals .
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene Br (1), F (3), OCH₃ (2), NO₂ (4) 1224629-07-5 Nitro group at position 4 enhances oxidative stability; used in agrochemical synthesis .

Key Comparisons:

  • Electronic Effects :

    • The target compound’s ethoxy and methoxy groups donate electrons via resonance, while fluorine withdraws electrons inductively. In contrast, nitro-substituted analogs (e.g., 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene) exhibit stronger electron withdrawal, making them more reactive in electrophilic attacks .
    • Brominated analogs (e.g., 4-Bromo-1-fluoro-2-methoxybenzene) have higher molecular weights and polarizabilities, favoring halogen-bonding interactions in catalytic systems .
  • Steric and Solubility Profiles :

    • The phenylmethoxy group in 4-Ethoxy-2-fluoro-1-(phenylmethoxy)benzene introduces significant steric bulk, reducing solubility in polar solvents compared to the target compound .
  • Applications :

    • Nitro-substituted derivatives are prevalent in explosive and dye industries due to their oxidative stability .
    • Brominated analogs are pivotal in cross-coupling reactions for biaryl synthesis .

Research Findings and Data Gaps

  • Synthetic Routes :

    • Photocatalytic methods (e.g., using 4CzIPN as a catalyst) for analogous methoxybenzene derivatives suggest viable pathways for synthesizing the target compound .
  • Data Limitations :

    • Melting/boiling points, solubility, and spectroscopic data for 1-Ethoxy-2-fluoro-4-methoxybenzene are absent in the evidence.
    • Chronic toxicity and environmental fate remain unstudied for most analogs .

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